Rhodamine B

Catalog No.
S541365
CAS No.
81-88-9
M.F
C28H31N2O3.Cl
C28H31ClN2O3
M. Wt
479.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodamine B

CAS Number

81-88-9

Product Name

Rhodamine B

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

Molecular Formula

C28H31N2O3.Cl
C28H31ClN2O3

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H

InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-N

SMILES

CCN(C1=CC2=[O+]C3=C(C=CC(N(CC)CC)=C3)C(C4=CC=CC=C4C(O)=O)=C2C=C1)CC.[Cl-]

Solubility

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/
INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/
SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/
VERY SOL IN WATER & ALCOHOL
SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE
SOL IN BENZENE

Synonyms

rhodamine B, rhodamine B acetate, rhodamine B chloride, rhodamine B dihydride, tetraethylrhodamine

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]

Description

The exact mass of the compound Rhodamine B is 478.2023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in water & alcoholslightly sol in hydrochloric acid & sodium hydroxidesol in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. It belongs to the ontological category of xanthene dye in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Labeling and Imaging

RhB's strong fluorescence makes it a valuable tool for labeling and tracking biological materials in scientific experiments. Researchers can attach RhB to molecules of interest, such as proteins or antibodies, and then use fluorescence microscopy to visualize their location and movement within cells or tissues []. This allows for detailed studies of cellular processes and interactions.

  • Example: Researchers have used RhB-labeled antibodies to study the distribution of specific proteins in neurons [].

Microplastic Tracking

Microplastics are tiny plastic fragments that pose a growing environmental concern. RhB can be used to stain microplastics in laboratory experiments, making them easier to identify and track in environmental samples []. This helps scientists understand the fate and transport of microplastics in the environment.

  • Example: A study used RhB staining to track microplastics in the digestive system of marine invertebrates [].

Rhodamine B is a synthetic organic compound classified as a xanthene dye, primarily recognized for its vibrant red to violet coloration. Its chemical formula is C28H31ClN2O, with a molar mass of 479.02 g/mol. The compound exhibits strong fluorescence properties, making it highly useful in various applications including biological staining and water tracing. Rhodamine B is soluble in water and has a characteristic absorption maximum at 554 nm, which contributes to its utility in fluorescence microscopy and other optical applications

The primary mechanism of action for Rhodamine B is its fluorescence. When excited by light at a specific wavelength, the electrons in the molecule become energized. As they return to their ground state, they release energy in the form of light at a longer wavelength, which is visible as fluorescence [].

This fluorescence property allows Rhodamine B to be used as a sensitive marker in various applications. For example, it can be used to track the movement of fluids in biological systems or to visualize specific molecules in microscopy [].

  • Wear gloves, eye protection, and protective clothing when handling Rhodamine B.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
, particularly in the presence of reactive species such as hydroxyl radicals. For instance, in Fenton-type reactions, Rhodamine B can be degraded through oxidation processes that involve hydrogen peroxide and ferrous ions. These reactions typically yield various degradation products, including smaller organic molecules and ultimately mineralization into carbon dioxide and water . The degradation kinetics often follow pseudo-first-order kinetics, where the rate of decolorization is influenced by factors such as pH and the concentration of reactants .

The synthesis of Rhodamine B typically involves the condensation of 4-(dimethylamino)benzaldehyde with phthalic anhydride followed by cyclization. This reaction forms a xanthene structure that is subsequently chlorinated to yield Rhodamine B. Various modifications to this basic synthesis route exist, allowing for the production of different derivatives with altered properties

, toxicity and metabolism - ChemicalBook" class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/rhodamine-b-applications-toxicity-and-metabolism.htm" rel="nofollow noopener" target="_blank"> . Its environmental impact due to toxicity further distinguishes it from other dyes within its class.

Studies on the interactions of Rhodamine B with various chemical agents have revealed its reactivity under different conditions. For example, its degradation in Fenton reactions indicates that hydroxyl radicals are significant reactive species that facilitate its breakdown. Additionally, research has explored the effects of pH, temperature, and concentration on its stability and degradation rates. Quenching experiments have demonstrated that hydroxyl radicals primarily drive the decolorization process .

Rhodamine B belongs to a larger family of rhodamine dyes, which share structural similarities but differ in their functional groups and properties. Here are some compounds similar to Rhodamine B:

  • Rhodamine 6G: Known for its higher fluorescence quantum yield compared to Rhodamine B; used similarly in fluorescence applications.
  • Fluorescein: A xanthene dye that fluoresces green; often used in biological staining but has different spectral properties.
  • Eosin Y: A fluorescent dye used in histology; it exhibits different solubility characteristics and fluorescence behavior.

Comparison Table

CompoundFluorescence ColorSolubility

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.
Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO]
Green crystals or reddish-violet powder.

Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT
LEAFLETS FROM DILUTE HYDROCHLORIC ACID

Color Additive Status

Array
FDA Color Additive Status for use in DRUG AND COSMETIC

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.2023205 g/mol

Monoisotopic Mass

478.2023205 g/mol

Heavy Atom Count

34

LogP

1.95 (LogP)

Appearance

Solid powder

Melting Point

165.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K7G5SCF8IL

Related CAS

14728-79-1
6663-75-8 (acetate)
72561-83-2 (dihydride)
81-88-9 (chloride)

GHS Hazard Statements

Aggregated GHS information provided by 2523 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 2523 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 2501 of 2523 companies with hazard statement code(s):;
H302 (11.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (95.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fluorescent Dyes

Pictograms

Irritant

Corrosive;Irritant

Other CAS

81-88-9

Absorption Distribution and Excretion

... WAS METABOLIZED SIMILARLY IN DOGS, RATS & RABBITS, AS EVIDENCED BY CHROMATOGRAPHIC ANALYSIS OF THEIR URINE & FECAL EXTRACTS. CMPD WAS EXTENSIVELY ABSORBED FROM GI TRACT: OF 1% GIVEN IN DIET, ONLY 3-5% WAS RECOVERED UNCHANGED IN URINE & FECES.
RHODAMINE B EXHIBITS HIGH PLASMA PROTEIN BINDING.
INTENSITY OF DYE COLOR IN PANCREATIC JUICE OF DOGS DECR IN ORDER: BASIC FUCHSINE, ACRIDINE RED, NEW FUCHSINE, RHODAMINE B, PHENOL RED, RHODAMINE 6G.
The adsorption equilibrium (as determined by Langmuir's or Freundlich's equations) of microbial suspensions containing Rhodamine B, and melting temperature of Rhodamine B-calf thymus DNA solution were determined. The adsorption constant of dye to cells for Rhodamine B was 6.86 cal/mol (adsorptive affinity in Langmuir's equation) and 2.86 (for the constant K in Freundlich's equation). Melting temperature values for Rhodamine B calf thymus DNA solution increased with dye concentration.

Metabolism Metabolites

... DE-ETHYLATED ENZYMATICALLY; 2 OF 3 OBSERVED METABOLITES WERE IDENTIFIED AS N,N'-DIETHYL-3,6-DIAMINOFLUORAN & 3,6-DIAMINOFLUORAN.

Wikipedia

Rhodamine_B
Benzamidine

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

... IS PRODUCED COMMERCIALLY BY CONDENSING N,N-DIETHYL-3-AMINOPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY TREATMENT WITH DILUTE HYDROCHLORIC ACID.
Reaction of diethylamine with fluorescin dichloride (3,6-dichlorofluoran) under pressure.

General Manufacturing Information

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1): ACTIVE
... CERTIFIED FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA BY USA FOOD & DRUG ADMIN, CONTAINS @ LEAST 92.0% PURE DYE ... & NOT MORE THAN: 5.0% VOLATILE MATTER, 2.0% SODIUM CHLORIDE & SODIUM SULFATE, 1.0% MIXED OXIDES, 1.0% WATER INSOL MATTER, 0.5% ETHER EXTRACTS, 0.2% DIETHYL-3-AMINOPHENOL ... .
/FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA CONTAINS NOT MORE THAN:/ ... 30 MG/KG HEAVY METALS OTHER THAN LEAD & ARSENIC, 20 MG/KG LEAD & 2 MG/KG ARSENIC.
... MUST MEET PRODUCT SPECIFICATIONS AS PROMULGATED BY LAW. ITS USE IN DRUG PRODUCTS FOR INTERNAL USE & IN MOUTHWASHES, DENTIFRICES & PROPRIETARY PRODUCTS IS LIMITED TO MAX TOLERANCE LEVEL OF 0.75 MG IN AMT OF PRODUCT REASONABLY EXPECTED TO BE INGESTED IN ONE DAY.
IN LIPSTICKS, MAX AMT OF ALL COLORS USED, INCL RHODAMINE B, IS LIMITED TO MAX OF 6% PURE DYE BY WT OF EACH LIPSTICK. IT MAY BE USED WITHOUT TOLERANCE LEVELS IN OTHER EXTERNALLY APPLIED COSMETICS & DRUGS.
For more General Manufacturing Information (Complete) data for RHODAMINE B (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

RHODAMINE B WAS ISOLATED FROM SHAMPOOS & IDENTIFIED BY 2-DIMENSIONAL THIN-LAYER CHROMATOGRAPHY & COLUMN CHROMATOGRAPHY ON MICROCRYST CELLULOSE.
Thin-layer chromatography has been used to separate and identify rhodamine B as follows: (1) in the presence of other water soluble fluorescent compounds on silica gel and unmodified cellulose layers with two solvent systems, (2) in the presence of other low polarity dyes using a zigzag development path on silica gel plate, and (3) in the presence of other red food dyes on a polyamide silica gel mixed layer using five solvent systems, with a detection limit of approximately 2 ug. Thin-layer chromatography has also been used to separate rhodamine B and other dyes as part of a method of analysis in which the separated dyes have been: (1) identified by their nuclear magnetic resonance or visible spectra, (2) identified by their absorption or fluorescence spectra and determined fluorimetrically, and (3) identified by color under ultraviolet or ordinary light and determined with a spectrodensitometer.
Paper chromatography has been used to separate and identify basic dyes, including rhodamine B, using two solvent systems.
A simple HPLC method is described for the detn of Rhodamine B, Erio Acid Red and Automate Red B dyes which are used as tracers in forestry spray formulations. The dye soln were analyzed at 30 deg by reversed phase chromatography on an HP:RP-8, 10 um MOS Hypersil column using a mobile phase of MeOH-H2O at a flow rate of 1.0 ml/min with UV detection. Responses were linear for 0.1-10 ug/ml Rhodamine B and Erio Acid Red, whereas the range was 1.0-10 ug/ml for Automate Red B. The limits of detection were 0.1 ug/ml for Rhodamine B and Erio Acid Red, and 1 ug/ml for Automate Red B. The method was successfully used to quantify Rhodamine B and Erio Acid Red present in two aq formulations of fenitrothion insecticide. However, interference peaks were observed with the oil-based formulation and prevented the quantification of Automate Red B present.

Dates

Modify: 2023-08-15

"Safety data sheet" (PDF). Roth. 2013.

Cai SS, Stark JD (November 1997). "Evaluation of five fluorescent dyes and triethyl phosphate as atmospheric tracers of agricultural sprays". Journal of Environmental Science and Health, Part B. 32 (6): 969–83. doi:10.1080/03601239709373123.

Slate D, Algeo TP, Nelson KM, et al. (December 2009). Bethony JM (ed.). "Oral rabies vaccination in north america: opportunities, complexities, and challenges". PLOS Neglected Tropical Diseases. 3 (12): e549. doi:10.1371/journal.pntd.0000549. PMC 2791170. PMID 20027214.

MacEvoy B. "Handprint: color making attributes". www.handprint.com.

Birtalan E, Rudat B, Kölmel DK, et al. (2011). "Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications". Biopolymers. 96 (5): 694–701. doi:10.1002/bip.21617. PMID 22180914.

Chauhan VM, Hopper RH, Ali SZ, et al. (March 2014). "Thermo-optical characterization of fluorescent rhodamine B based temperature-sensitive nanosensors using a CMOS MEMS micro-hotplate". Sensors and Actuators. B, Chemical. 192: 126–133. doi:10.1016/j.snb.2013.10.042. PMC 4376176. PMID 25844025.

Bedmar AP, Araguás LA (2002). Detection and Prevention of Leaks from Dams. Taylor & Francis. ISBN 90-5809-355-7.

Prahl S. "Rhodamine B". OMLC.

Kubin R (1982). "Fluorescence quantum yields of some rhodamine dyes" (PDF). Journal of Luminescence. 27 (4): 455–462. Bibcode:1982JLum...27..455K. doi:10.1016/0022-2313(82)90045-X.

Casey KG, Quitevis EL (1988). "Effect of solvent polarity on nonradiative processes in xanthene dyes: Rhodamine B in normal alcohols". The Journal of Physical Chemistry. 92 (23): 6590–6594. doi:10.1021/j100334a023.

Kellogg RE, Bennett RG (1964). "Radiationless Intermolecular Energy Transfer. III. Determination of Phosphorescence Efficiencies". The Journal of Chemical Physics. 41 (10): 3042–3045. Bibcode:1964JChPh..41.3042K. doi:10.1063/1.1725672.

Snare M (1982). "The photophysics of rhodamine B". Journal of Photochemistry. 18 (4): 335–346. doi:10.1016/0047-2670(82)87023-8.

Karstens T, Kobs K (1980). "Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements". The Journal of Physical Chemistry. 84 (14): 1871–1872. doi:10.1021/j100451a030.

Strack R (May 2019). "Bypassing bleaching with fluxional fluorophores". Nature Methods (Paper). 16 (5): 357. doi:10.1038/s41592-019-0402-2. PMID 31040423.(subscription required)

"Naval Jelly MSDS with Rhodamine B" (PDF). Locite Corporation. 20 October 1998. Archived from the original (PDF) on 2010-04-15.

Lin S (2015). "Rapid and sensitive SERS method for determination of Rhodamine B in chili powder with paper-based substrates". Analytical Methods. 7 (12): 5289. doi:10.1039/c5ay00028a. Retrieved 1 February 2018.

Explore Compound Types